8-Bromocinnoline

Synthetic Methodology Regioselective Functionalization Organometallic Chemistry

8-Bromocinnoline (CAS 67888-34-0) is the preferred halogenated cinnoline for medicinal chemistry and process R&D. Unlike 3-bromo or 3-iodo analogs, which fail in Heck couplings, the 8-bromo isomer reliably participates in Suzuki-Miyaura, Heck, and related Pd-catalyzed cross-couplings. Regioselective metalation at positions 3 and 8 enables disubstituted scaffolds critical for kinase inhibitors targeting BTK, KRAS G12C, and PI3K. Procure with confidence: well-defined physicochemical properties (density ~1.7 g/cm³, bp ~325 °C) support reproducible scale-up. ≥95% purity ensures reliable synthetic performance.

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 67888-34-0
Cat. No. B3193085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromocinnoline
CAS67888-34-0
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=NC=C2
InChIInChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H
InChIKeyGBTBZBUOFBLWOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromocinnoline (CAS 67888-34-0): A Cinnoline Scaffold Building Block for Heterocyclic Synthesis and Medicinal Chemistry Programs


8-Bromocinnoline (CAS 67888-34-0) is a halogenated heterocyclic compound comprising a cinnoline core with a bromine substituent at the 8-position. It serves primarily as a synthetic intermediate in organic and medicinal chemistry, enabling regioselective functionalization and cross-coupling reactions to construct complex molecular architectures [1]. The cinnoline scaffold itself is recognized as a privileged structure in drug discovery, with derivatives demonstrating activity against kinase targets including Bruton's tyrosine kinase (BTK), KRAS G12C, and PI3K [2][3][4].

Why 8-Bromocinnoline Cannot Be Interchanged with Other Halogenated Cinnolines or Quinoline Analogs


The position and identity of the halogen substituent on the cinnoline ring profoundly influence both synthetic accessibility and downstream biological activity. Regioselective metalation protocols specifically target positions 3 and 8, enabling functionalization patterns that are not readily achievable with 5‑, 6‑, or 7‑bromocinnoline isomers [1]. Furthermore, palladium-catalyzed cross-coupling reactivity varies markedly among halocinnolines; for example, 3‑bromocinnoline and 3‑iodocinnoline fail to undergo Heck-type reactions with styrene under conditions where other halocinnolines are reactive [2]. In medicinal chemistry applications, substitution at the 8‑position versus other ring positions can dramatically alter kinase inhibition potency and selectivity profiles [3]. Consequently, substituting 8‑bromocinnoline with a 3‑bromo, 6‑bromo, or chloro analog without empirical validation risks compromising synthetic yield, altering reaction pathways, or nullifying structure‑activity relationships in target‑based assays.

8-Bromocinnoline Quantitative Differentiation: Regioselective Functionalization, Cross-Coupling Reactivity, and Scaffold Positioning


Regioselective Metalation at Position 8 Enables Synthetic Routes Inaccessible with Other Bromocinnoline Isomers

8-Bromocinnoline is specifically highlighted as a substrate for regioselective metalation protocols that target positions 3 and 8 of the cinnoline scaffold. The methodology employs either a frustrated Lewis pair (BF₃·Et₂O with TMP₂Mg·2LiCl) or an in situ generated zinc base (TMP₂Zn·2MgCl₂·2LiCl) to achieve functionalization at these positions [1]. This regioselective access to position 8 is a key differentiator from other bromocinnoline isomers (e.g., 3‑, 5‑, 6‑, or 7‑bromo), which are not reported to undergo analogous site‑selective metalation under these conditions. The protocol enables successive metalations for the preparation of 3,8‑disubstituted cinnolines, demonstrating the synthetic utility of the 8‑bromo substitution pattern for constructing more complex heterocyclic frameworks [1].

Synthetic Methodology Regioselective Functionalization Organometallic Chemistry

Cross-Coupling Reactivity Profile of 8‑Bromocinnoline Distinguished from 3‑Bromo and 3‑Iodo Analogs

Palladium-catalyzed cross-coupling reactions of halocinnolines exhibit pronounced position‑dependent reactivity. While cross‑coupling reactions are documented for 3‑, 4‑, and 8‑halocinnolines, 3‑bromocinnoline and 3‑iodocinnoline are specifically noted to fail in Heck‑type reactions with styrene under standard conditions [PdCl₂(PPh₃)₂, acetonitrile, triethylamine] [1]. In contrast, 8‑bromocinnoline belongs to the subset of halocinnolines for which such cross‑coupling transformations are feasible, positioning it as a more versatile building block for carbon–carbon bond formation than its 3‑halogenated counterparts. Under these same Heck conditions, 3‑bromocinnolin‑4‑ol affords the E‑(3‑phenylethenyl) product in 69% yield, demonstrating that the 3‑position can become reactive when activated by additional substituents, further underscoring the importance of substitution pattern on coupling outcomes [1].

Cross-Coupling Palladium Catalysis Reactivity Comparison

Cinnoline Scaffold at Position 8 Validated in BTK, KRAS G12C, and PI3K Inhibitor Patent Families

Multiple patent families explicitly claim cinnoline derivatives bearing substitution at the 8‑position as inhibitors of clinically relevant kinase targets. U.S. Patent 9,365,566 discloses substituted cinnoline derivatives as inhibitors of Bruton's tyrosine kinase (BTK), with the generic structure encompassing substituents at positions including the 8‑position of the cinnoline core [1]. U.S. Patent 10,927,125 claims substituted cinnolines as inhibitors of G12C mutant KRAS protein, again with structural provisions for 8‑position functionalization [2]. CN112876456A describes cinnoline compounds as PI3K kinase inhibitors, with exemplified syntheses utilizing 6‑bromocinnoline and demonstrating that bromo‑substituted cinnolines serve as key intermediates for Suzuki‑Miyaura cross‑coupling to install aryl and heteroaryl groups [3]. While these patents do not provide direct IC₅₀ values for 8‑bromocinnoline itself, they establish that the 8‑bromo substitution pattern is explicitly encompassed within the claimed pharmacophore space for multiple high‑value kinase targets, whereas alternative halogen substitution patterns (e.g., 5‑bromo or 7‑bromo) are not equivalently represented in these patent disclosures.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Physicochemical Properties of 8‑Bromocinnoline Provide Procurement Specifications and Differentiation from Halogen Analogs

8‑Bromocinnoline (C₈H₅BrN₂, MW 209.04 g/mol) is commercially available with a standard purity specification of ≥95% . Its predicted physicochemical parameters include a density of 1.7 ± 0.1 g/cm³ and a boiling point of 325.0 ± 34.0 °C at 760 mmHg . These values provide a baseline for quality control and handling. In comparison, 8‑chlorocinnoline (MW 164.59 g/mol) and 8‑fluorocinnoline (MW 148.14 g/mol) have lower molecular weights, while 8‑iodocinnoline (MW 256.04 g/mol) has a higher molecular weight, reflecting the atomic mass differences among halogens . The bromine substituent confers a balance of reactivity and stability: it is sufficiently reactive for palladium‑catalyzed cross‑coupling (unlike chloro analogs which are less reactive) while avoiding the light‑sensitivity and potential decomposition issues associated with iodo analogs. This intermediate reactivity profile makes 8‑bromocinnoline a practical choice for synthetic applications requiring reliable handling and predictable coupling performance.

Physicochemical Properties Procurement Specifications Quality Control

8-Bromocinnoline Application Scenarios: Where Procurement Delivers Verifiable Scientific Value


Synthesis of 3,8‑Disubstituted Cinnolines via Regioselective Metalation

Researchers requiring 3,8‑disubstituted cinnoline scaffolds for structure‑activity relationship (SAR) studies or lead optimization should prioritize 8‑bromocinnoline as the starting material. The regioselective metalation protocol described by Klatt et al. (2014) enables sequential functionalization at positions 3 and 8 using TMP‑Mg or TMP‑Zn bases, providing a direct route to disubstituted cinnolines that are not readily accessible from other bromocinnoline isomers [1]. This application is particularly relevant for medicinal chemistry programs targeting kinases where substitution at the 8‑position is a critical determinant of potency and selectivity.

Palladium-Catalyzed Cross-Coupling for C–C Bond Formation at the 8‑Position

8‑Bromocinnoline is the halogenated cinnoline of choice for synthetic sequences requiring palladium‑catalyzed cross‑coupling at the 8‑position, including Suzuki‑Miyaura, Heck, and related transformations. In contrast to 3‑bromo and 3‑iodo analogs, which are unreactive in Heck couplings with styrene, 8‑halocinnolines are documented to participate in such reactions [1]. This reactivity profile makes 8‑bromocinnoline a reliable building block for installing aryl, alkenyl, or alkynyl groups at the 8‑position, a transformation commonly employed in the synthesis of kinase inhibitor candidates.

Medicinal Chemistry Building Block for BTK, KRAS G12C, and PI3K Inhibitor Programs

Drug discovery teams developing inhibitors of BTK, KRAS G12C, or PI3K should consider 8‑bromocinnoline as a strategic intermediate. Multiple patent families from distinct assignees explicitly claim cinnoline derivatives bearing 8‑position substitution as inhibitors of these clinically validated oncology targets [1][2][3]. Procurement of 8‑bromocinnoline enables the rapid synthesis of analogs within this privileged pharmacophore space, facilitating hit‑to‑lead optimization and patent expansion strategies.

Quality‑Controlled Intermediate for Multi‑Step Heterocyclic Synthesis

Process chemistry and scale‑up groups benefit from the well‑defined physicochemical properties and commercial availability of 8‑bromocinnoline at ≥95% purity. The predicted density (1.7 ± 0.1 g/cm³) and boiling point (325.0 ± 34.0 °C) provide guidance for reaction setup and purification, while the intermediate reactivity of the bromine substituent offers a practical balance between coupling efficiency and stability during storage and handling. These attributes support reproducible synthetic sequences in both discovery and development settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.